3-(4-Fluorophenyl)-6-piperazin-1-ylpyridazine
Overview
Description
3-(4-Fluorophenyl)-6-piperazin-1-ylpyridazine is a chemical compound characterized by its unique structure, which includes a fluorophenyl group and a piperazine ring attached to a pyridazine core
Mechanism of Action
Target of Action
For instance, 4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]PYRIDINE has been reported to target the Mitogen-activated protein kinase 14 . Another similar compound, a derivative of 3-(4-fluorophenyl)-1H-pyrazole, has been reported to act as an androgen receptor antagonist .
Mode of Action
For example, Gefitinib, another fluorophenyl compound, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
A study on a similar compound, 3-fluoro-2-hydroxy-6-oxo-6-(4-fluorophenyl)-hexa-2,4-dienoate, suggests that it might be involved in the transformation to 3-fluoro-2-hydroxypenta-2,4-dienoate .
Pharmacokinetics
For instance, 4-Amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline exhibits non-linear oral pharmacokinetics in humans, with superproportional increases in Cmax and linear increases in the area under the curve .
Result of Action
Similar fluorophenyl compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-6-piperazin-1-ylpyridazine typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of 1,6-diaminopyridazine with 4-fluorobenzaldehyde under acidic conditions. The resulting intermediate is then reacted with piperazine to introduce the piperazine ring.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-6-piperazin-1-ylpyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-6-piperazin-1-ylpyridazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-6-piperazin-1-ylpyridazine is compared with other similar compounds to highlight its uniqueness:
3-(4-Fluorophenyl)propionic acid: Similar in having a fluorophenyl group but lacks the piperazine ring.
6-Piperazin-1-ylpyridazine: Lacks the fluorophenyl group, resulting in different biological activity.
4-Fluorophenyl-2-pyridazinecarboxylic acid: Similar structure but different functional groups leading to distinct properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-piperazin-1-ylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c15-12-3-1-11(2-4-12)13-5-6-14(18-17-13)19-9-7-16-8-10-19/h1-6,16H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCHPBXBRKHRJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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